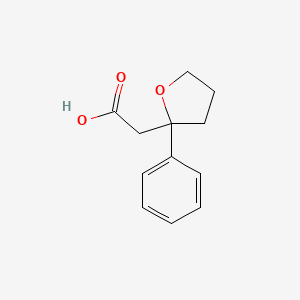

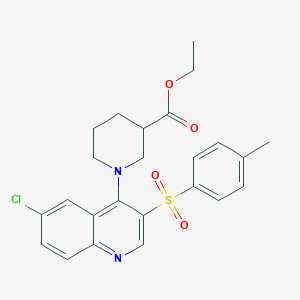

![molecular formula C16H20ClNO4S B2549670 ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1252569-84-8](/img/structure/B2549670.png)

ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate is a chemical compound that belongs to the class of ethylenic sulfones. These compounds are characterized by the presence of a sulfonyl group attached to an ethylenic bond, which is further connected to various aromatic systems. The compound of interest is not directly described in the provided papers, but its synthesis and properties can be inferred from similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of α,β-ethylenic sulfones typically involves the condensation of sulfonylacetic acid with aryl aldehydes. In the case of ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate, a similar approach could be employed using p-chlorophenylsulfonylacetic acid and an appropriate aldehyde that contains the piperidine moiety . The reaction conditions would need to be optimized to ensure the formation of the desired ethylenic bond in the trans configuration, as indicated by the characteristic IR bands in the region of 1000–975 cm⁻¹ .

Molecular Structure Analysis

The molecular structure of ethylenic sulfones can be established using various spectroscopic techniques such as IR, PMR spectroscopy, and mass spectrometry . For the compound , these methods would likely reveal the presence of the sulfonyl group, the ethylenic bond, and the piperidine ring. The exact structure would need to be confirmed through detailed analysis and comparison with known compounds.

Chemical Reactions Analysis

Ethylenic sulfones are reactive compounds that can participate in various chemical reactions. The presence of the ethylenic bond allows for reactions such as addition or further condensation with other reagents. The sulfonyl group could also be involved in reactions, potentially leading to the formation of complexes with metal ions, as seen in related compounds forming complexes with Cu(II), Co(II), and Ni(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate would include its acid-base properties, solubility, and chemical stability. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields. The solubility products of its metal complexes could provide insights into its potential use in coordination chemistry .

Aplicaciones Científicas De Investigación

Heterocyclic Disperse Dyes

Novel heterocyclic disperse dyes incorporating thiophene moieties, synthesized using compounds structurally similar to ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate, have been applied in dyeing polyester fibers. These dyes exhibit a range of colors and demonstrate good levelness and fastness properties, although they show poor photostability under certain conditions (Iyun et al., 2015).

Physicochemical Properties and Complex Formation

Research on ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has explored their acid-base properties, solubility, chemical stability, and their ability to form complexes with metals such as Cu(II), Co(II), and Ni(II). These studies provide valuable insights into the physicochemical characteristics and potential applications of sulfonyl compounds in metal complexation (Chekanova et al., 2014).

Synthesis and Biological Evaluation

Sulfonyl compounds have been synthesized and evaluated for their biological activities, including antioxidant properties and metal chelating activities. These studies highlight the potential of such compounds in therapeutic applications, particularly in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran, 2019).

Propiedades

IUPAC Name |

ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4S/c1-2-22-16(19)14-4-3-10-18(12-14)23(20,21)11-9-13-5-7-15(17)8-6-13/h5-9,11,14H,2-4,10,12H2,1H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYGTXIDGJFOCK-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-(4-chlorophenyl)ethenesulfonyl]piperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)